molecular formula C7H11N B1347571 2,2-Dimethylpent-4-enenitrile CAS No. 2978-30-5

2,2-Dimethylpent-4-enenitrile

Cat. No. B1347571
CAS RN: 2978-30-5
M. Wt: 109.17 g/mol
InChI Key: UQLOUBYNTMVSKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane . It is used in the chemical industry as an intermediate in the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular formula of 2,2-Dimethylpent-4-enenitrile is C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da .


Chemical Reactions Analysis

Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis. 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry.


Physical And Chemical Properties Analysis

2,2-Dimethylpent-4-enenitrile has a molecular weight of 109.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Photophysical Properties and Molecular Structure Analysis

  • Zwitterionic Nature Analysis : Research on similar derivatives, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been conducted to explore their zwitterionic nature using experimental and theoretical methods. This includes structural analysis in solid state and solutions using NMR, IR, UV/VIS spectroscopy, and DFT calculations (Jasiński et al., 2016).

Chemical Reactions and Synthesis

  • Photocycloaddition Studies : Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis (Margaretha et al., 2007).
  • Synthesis for Antimicrobial Dyes : 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry (Maryasov et al., 2021).

Electronic and Optical Properties

  • Quantum Chemical Investigation : In-depth quantum chemical investigations have been carried out on related compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, to study their structural, electro-optical, and charge-transport properties. This is significant for materials science and electronic applications (Irfan et al., 2015).

Pyrolysis and Kinetic Studies

  • Pyrolysis Kinetics : The pyrolysis kinetics of compounds like 4,4-dimethylpent-2-yl acetate, which are structurally similar, have been studied. This research provides insights into the kinetics of chemical reactions at high temperatures, which is crucial for industrial chemical processes (Chuchani & Dominguez, 1981).

Crystallography and Solid-State Studies

  • Solid-State Emission Analysis : Studies on (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile demonstrate how crystal habit and size can affect optical emissions, which is vital for the development of photoluminescent materials (Percino et al., 2017).

Catalysis and Organic Synthesis

  • Ruthenium Catalysts for Asymmetric Synthesis : Research has explored the use of ruthenium catalysts for asymmetric transfer hydrogenation reactions, crucial for the development of pharmaceuticals and fine chemicals (Hannedouche et al., 2004).

Safety And Hazards

The safety data sheet for 2,2-Dimethylpent-4-enenitrile indicates that it may be harmful if swallowed . It is recommended to wear protective gloves and eye protection while handling this chemical .

properties

IUPAC Name

2,2-dimethylpent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOUBYNTMVSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294994
Record name 2,2-dimethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpent-4-enenitrile

CAS RN

2978-30-5
Record name NSC99205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
H Jinsong, Y Gaosheng - Chinese Journal of Organic Chemistry, 2022 - sioc-journal.cn
Amidines are nitrogen-containing compounds with very important physiological activities. There are few reports on the synthesis of cyclic amidines catalyzed by rare earth complexes. In …
Number of citations: 2 sioc-journal.cn
ZX Yu, LN Wang, Z Huang - 2022 - chemrxiv.org
Nature produces many molecules (so-called natural products) containing compact scaffolds such as cis-anti-cis-configurated 5/5/5 and 5/6/4 tricycles. But other molecules with more …
Number of citations: 5 chemrxiv.org
BG Sunsdahl - 2015 - scholarworks.montana.edu
The ability to synthesize nitrogen heterocycles of industrial and academic significance remains a central goal of organic synthesis. Substantial effort has been made to develop new …
Number of citations: 0 scholarworks.montana.edu
NL Untiedt - 2013 - search.proquest.com
In Chapter 1, the chemical reactivity of the dioxabicyclo [3.2. 1] octan-3-one and dioxabicyclo [3.3. 0] octan-3-one fragments of the rearranged spongian diterpenes is discussed. A …
Number of citations: 0 search.proquest.com
Z Cao, Z Nie, T Yang, M Su, H Li, W Luo… - The Journal of …, 2020 - ACS Publications
The metal-free-catalyzed synthesis of allyl nitriles from C sp 2 –C sp 3 coupling between olefins and azobis was carried out. Key on this work was that the synthesis of allyl nitriles …
Number of citations: 7 pubs.acs.org
KQ Huynh - 2014 - scholarworks.montana.edu
Acutumine 1 is a tetracylic alkaloid isolated from Menispermum daurcum, which exhibits selective T-Cell cytotoxicity. It is potentially useful for specific therapy T-Cell related Leukemia …
Number of citations: 0 scholarworks.montana.edu
FL Wang, XY Dong, JS Lin, Y Zeng, GY Jiao, QS Gu… - Chem, 2017 - cell.com
Catalytic asymmetric diamination of alkenes is a highly attractive method for creating chiral vicinal diamines, which are ubiquitous in biologically active molecules and versatile ligands …
Number of citations: 112 www.cell.com
S Sanjaya, S Chiba - Tetrahedron, 2011 - Elsevier
PhI(OAc) 2 -mediated iminobromination was developed starting from alkenyl carbonitriles and Grignard reagents. The present transformation is carried out by a sequence of …
Number of citations: 17 www.sciencedirect.com
B Sunsdahl, K Mickelsen, S Zabawa… - The Journal of …, 2016 - ACS Publications
Diethylzinc-mediated metalloamination/cyclization of unsaturated N,N-dimethylhydrazines has been extended to the use of 1,2-disubstituted alkenes as N–Zn migratory insertion …
Number of citations: 4 pubs.acs.org
YK Kim - 2003 - search.proquest.com
Metallocene-based Group 3 metal complexes; lanthanocenes, have intrinsic problems for use as a universal catalysis. For example, preparations of most complexes are complicated, …
Number of citations: 2 search.proquest.com

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